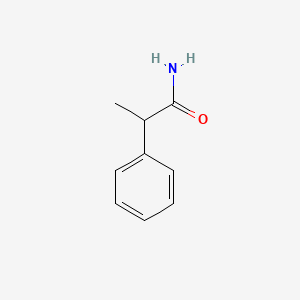

2-苯基丙酰胺

描述

2-Phenylpropanamide, also known as 3-Phenylpropionamide, β-Phenylpropionamide, Benzenepropanamide, Hydrocinnamamide, or Amide hydrocinnamique , is a chemical compound with the molecular formula C9H11NO . Its molecular weight is 149.1897 .

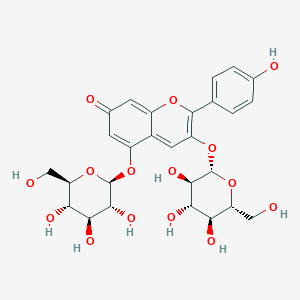

Molecular Structure Analysis

The molecular structure of 2-Phenylpropanamide consists of a phenyl group (a benzene ring), a two-carbon propyl chain, and an amide functional group . The molecule has one defined stereocenter .Physical And Chemical Properties Analysis

2-Phenylpropanamide has a density of 1.1±0.1 g/cm3, a boiling point of 304.4±21.0 °C at 760 mmHg, and a flash point of 137.9±22.1 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 43 Å2, and it has a molar volume of 140.3±3.0 cm3 .科学研究应用

Chemical Research

“2-Phenylpropanamide” is a chemical compound with the formula C9H11NO . It’s used in chemical research, particularly in the synthesis of various derivatives. These derivatives have different molecular weights and structures, which can be used for different purposes .

Drug Metabolism Studies

“2-Phenylpropanamide” and its derivatives are used in studies of drug metabolism. For example, researchers have studied the metabolic profiles of new fentanyl analogs, which are related to "2-Phenylpropanamide" . These studies help understand how these drugs are processed in the body, which is crucial for assessing their safety and efficacy.

Material Science

In material science, “2-Phenylpropanamide” and its derivatives could potentially be used in the development of new materials. The specific properties of these compounds, such as their molecular weights and structures, could influence the characteristics of the materials they’re used to create .

Analytical Chemistry

“2-Phenylpropanamide” can be used in analytical chemistry as a standard for mass spectrometry . Mass spectrometry is a technique used to identify and quantify molecules in a sample, and standards like “2-Phenylpropanamide” are used for calibration and comparison.

Biochemistry

In biochemistry, “2-Phenylpropanamide” and its derivatives could be used in the study of biochemical processes. For example, they could be used to investigate enzyme activity, protein interactions, or cellular processes .

作用机制

Target of Action

2-Phenylpropanamide, also known as Phenylpropanolamine, primarily targets the alpha and beta-adrenergic receptors in the mucosa of the respiratory tract . It acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor .

Mode of Action

The interaction of 2-Phenylpropanamide with its targets results in vasoconstriction, reduction of tissue hyperemia, edema, and nasal congestion, and an increase in nasal airway patency . It also indirectly stimulates beta-receptors, producing tachycardia and a positive inotropic effect .

Biochemical Pathways

2-Phenylpropanamide affects the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .

Pharmacokinetics

Most amides, including 2-phenylpropanamide, are solids at room temperature and have higher boiling points than alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Result of Action

It is known that the compound’s action on the alpha and beta-adrenergic receptors leads to vasoconstriction and increased nasal airway patency .

属性

IUPAC Name |

2-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZZSWAOPDYVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylpropanamide | |

CAS RN |

1125-70-8 | |

| Record name | Hydratropamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydratropamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1200463.png)

![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)